Triethanolamine-d15

Description

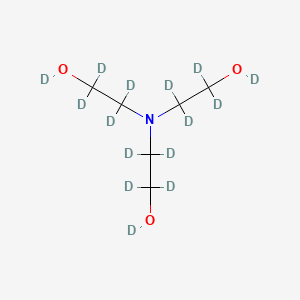

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJCLTVZPLZKY-BKMQWGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Triethanolamine D15

General Strategies for Deuterated Amine Synthesis

The synthesis of deuterated amines, including Triethanolamine-d15, employs several general strategies to introduce deuterium (B1214612) atoms into the molecular structure. These methods can be broadly categorized into three main approaches.

Utilization of Deuterated Small Molecule Precursors for Alkylation and Reductive Amination

One of the most direct and common methods for synthesizing deuterated amines is through the use of deuterated building blocks. google.com This "deuterated pool" approach involves reacting a non-deuterated amine with a deuterated alkylating agent or performing reductive amination with deuterated precursors. google.comnih.gov

For instance, the alkylation of amines or their surrogates with deuterated alkyl halides is a classical method for introducing deuterium at specific positions. Similarly, reductive amination, which involves the reaction of an amine with a deuterated aldehyde or ketone, can be employed. google.com A specific example is the synthesis of deuterated 1-(2-Hydroxyethyl)piperazine (HEP-d4) by reacting piperazine (B1678402) with ethylene (B1197577) oxide-d4. While effective, these methods can be limited by the commercial availability and cost of the required deuterated starting materials. nih.govnih.gov

The table below summarizes common deuterated precursors and their roles in amine synthesis.

| Deuterated Precursor | Reaction Type | Application |

| Deuterated Alkyl Halides | Alkylation | Introduction of deuterated alkyl groups to an amine. |

| Deuterated Aldehydes/Ketones | Reductive Amination | Formation of deuterated amines from primary or secondary amines. google.com |

| Ethylene oxide-d4 | Alkylation | Synthesis of deuterated hydroxyethyl-substituted amines. |

Application of Deuterated Reducing Agents in Chemical Transformations

Another key strategy involves the use of deuterated reducing agents to introduce deuterium during the reduction of nitrogen-containing functional groups. google.commdpi.com Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful deuteride donors capable of reducing amides, nitriles, and imines to the corresponding deuterated amines.

This approach is advantageous as it can often provide high levels of deuterium incorporation in a single step. nih.gov However, the commercial availability of such reagents can fluctuate, and they may have limitations regarding functional group tolerance. nih.gov More recently, other deuterated reducing agents like PhSiD₃ in the presence of a nickel catalyst have been developed to overcome some of these limitations. nih.gov

The following table highlights some deuterated reducing agents and their applications.

| Deuterated Reducing Agent | Functional Group Reduced | Product |

| Lithium Aluminum Deuteride (LiAlD₄) | Amides, Nitriles, Imines | Deuterated Amines |

| Sodium Borodeuteride (NaBD₄) | Imines, Aldehydes, Ketones | Deuterated Amines and Alcohols |

| Deuterated Silanes (e.g., PhSiD₃) | Ynamides | Deuterated Amines nih.gov |

| d2-Hantzsch ester | α-oxo-carbonyl compounds | N-α-deuterated amino acids nih.gov |

Metal-Catalyzed Hydrogen-Deuterium Exchange Approaches

Metal-catalyzed hydrogen-deuterium (H-D) exchange represents a powerful and often more cost-effective method for deuteration. nih.govmdpi.com This technique involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. nih.govmdpi.com

Various transition metals, including platinum, palladium, iridium, and ruthenium, have been shown to catalyze H-D exchange in amines. mdpi.comresearchgate.net For example, platinum oxide (Adam's catalyst) treated with D₂ in D₂O can selectively deuterate the α-carbon of tertiary amines. mdpi.com Similarly, palladium on carbon (Pd/C) can be used with D₂ gas to achieve deuteration. osti.gov These methods are attractive due to the ready availability of deuterium sources but can sometimes suffer from issues with regioselectivity and achieving complete deuteration.

The table below provides examples of metal catalysts used in H-D exchange for amine deuteration.

| Metal Catalyst | Deuterium Source | Position of Deuteration |

| Platinum Oxide (Adam's Catalyst) | D₂ in D₂O | α-carbon of tertiary amines mdpi.com |

| Palladium on Carbon (Pd/C) | D₂ gas | Alkyl groups osti.gov |

| Iridium Complexes | D₂O | Ortho-position of aryl ketones mdpi.com |

| Ruthenium Nanoparticles | D₂O | C-H bonds on amines nih.gov |

Specific Synthetic Routes and Conditions for Triethanolamine-d15

The synthesis of Triethanolamine-d15 can be conceptualized by extending the general principles of deuterated amine synthesis to the specific structure of triethanolamine (B1662121). The non-deuterated parent compound, triethanolamine, is produced industrially by the reaction of ethylene oxide with aqueous ammonia (B1221849). chemicalbook.com

Detailed Reaction Pathways and Optimized Reaction Conditions for Deuteration

A plausible and direct synthetic route to Triethanolamine-d15 involves the reaction of ammonia with deuterated ethylene oxide (ethylene oxide-d4). This mirrors the industrial synthesis of triethanolamine.

Reaction Pathway:

NH₃ + 3 C₂D₄O → N(CH₂CH₂OD)₃

In this reaction, ammonia acts as the nucleophile, attacking the electrophilic carbon atoms of the deuterated ethylene oxide ring. The reaction proceeds in a stepwise manner, with the initial formation of monoethanolamine-d5, followed by diethanolamine-d10, and finally Triethanolamine-d15. To favor the formation of the fully deuterated triethanolamine, a molar excess of ethylene oxide-d4 relative to ammonia would be required. The reaction is typically carried out in an aqueous medium. chemicalbook.com

Optimized Reaction Conditions:

Optimizing reaction conditions is crucial for maximizing the yield and isotopic purity of Triethanolamine-d15. Based on general principles of amine alkylation and the synthesis of non-deuterated triethanolamine, the following conditions can be inferred:

| Parameter | Condition | Rationale |

| Reactant Stoichiometry | Excess ethylene oxide-d4 | Drives the reaction towards the formation of the trisubstituted product, Triethanolamine-d15. chemicalbook.com |

| Solvent | Deuterated water (D₂O) | To prevent isotopic dilution from protic solvents. |

| Temperature | 60-80 °C | To facilitate the reaction rate without causing excessive side reactions. |

| Pressure | Controlled pressure | To maintain the reactants in the liquid phase. |

| Catalyst | None (autocatalytic) or base catalyst | The reaction can proceed without a catalyst, but a base like anhydrous K₂CO₃ can be used. |

Considerations for Achieving High Deuteration Efficiency and Purity

Achieving a high degree of deuteration (isotopic purity) and chemical purity is paramount for the application of Triethanolamine-d15.

High Deuteration Efficiency:

Isotopically Pure Precursors: The primary factor influencing the final deuteration level is the isotopic purity of the starting materials, particularly the deuterated ethylene oxide. Using ethylene oxide-d4 with the highest available deuterium content is essential.

Anhydrous Conditions (where applicable): If the reaction is not conducted in D₂O, strict exclusion of moisture is necessary to prevent the introduction of protium (B1232500) from water.

Deuterated Solvents: All solvents and reagents used in the reaction and purification steps should be deuterated to avoid H-D exchange that would lower the isotopic enrichment of the final product.

High Chemical Purity:

Control of Stoichiometry: Precise control over the reactant ratios is necessary to minimize the formation of mono- and diethanolamine-d5/d10 as byproducts. chemicalbook.com

Purification Techniques: After the reaction, Triethanolamine-d15 must be separated from any unreacted starting materials and byproducts. Distillation is a common method for separating triethanolamine from mono- and diethanolamine (B148213) in the industrial setting and could be adapted for the deuterated analogues. metoree.com Techniques like preparative chromatography may also be employed for achieving high purity on a laboratory scale.

Post-Synthetic Exchange: In some cases, post-synthetic H-D exchange can be used to further increase the deuterium content, though this is less common for complete deuteration.

Scalability and Practical Aspects of Deuterated Triethanolamine Production

The production of deuterated compounds like Triethanolamine-d15 for various scientific and industrial applications necessitates scalable and efficient synthesis strategies. While laboratory-scale synthesis provides the initial proof-of-concept, transitioning to larger-scale production introduces a unique set of practical challenges. The industrial production of standard triethanolamine is a well-established process, typically involving the reaction of ethylene oxide with an excess of ammonia in an aqueous medium. chemicalbook.comnih.gov This reaction yields a mixture of monoethanolamine, diethanolamine, and triethanolamine, which are then separated by distillation. nih.gov

For the production of Triethanolamine-d15, this fundamental process is adapted using deuterated starting materials. A common approach involves the reaction of deuterated ethylene oxide (C2D4O) with deuterated ammonia (ND3) in heavy water (D2O). The scalability of this process is heavily dependent on the availability and cost of these deuterated precursors.

Key practical aspects for large-scale production include:

Reactor Design and Control: The reaction between ethylene oxide and ammonia is exothermic. Therefore, large-scale reactors must have efficient heat exchange systems to control the reaction temperature and prevent runaway reactions. Continuous flow reactors are often preferred for industrial production to ensure consistent product quality and safety. google.com

Stoichiometry Management: The ratio of the resulting ethanolamines is controlled by the stoichiometry of the reactants. chemicalbook.com To maximize the yield of Triethanolamine-d15, a significant molar excess of deuterated ethylene oxide to deuterated ammonia is required. Precise control over reactant feed rates is crucial for optimizing the product distribution.

Purification Processes: After the reaction, the resulting mixture contains Triethanolamine-d15 along with deuterated mono- and diethanolamine, and unreacted starting materials. High-resolution fractional distillation is the primary method for separating these components. otsuka.co.jpchromservis.eu The efficiency of the distillation columns is critical to achieving the high chemical purity required for analytical standards, which is often specified as 99% or higher. nih.gov

Isotopic Scrambling Prevention: A significant challenge in deuterated synthesis is preventing isotopic scrambling, where deuterium atoms are unintentionally exchanged with protium from atmospheric moisture or residual protium in reagents. The entire process must be conducted under anhydrous conditions and inert atmospheres to maintain high isotopic purity.

Quality Control: Companies specializing in stable isotope-labeled compounds, such as Cambridge Isotope Laboratories (CIL), utilize extensive in-process testing to monitor the reaction and purification. otsuka.co.jpchromservis.eu This involves analytical techniques to ensure both chemical and isotopic purity throughout the production chain.

The infrastructure required for scalable production includes large-scale reactors (often 50+ liters), high-pressure gas handling systems, and sophisticated distillation apparatus. otsuka.co.jpchromservis.eu

Advanced Characterization of Deuterated Triethanolamine Synthesis Products

Following synthesis and purification, the resulting Triethanolamine-d15 must undergo rigorous characterization to confirm its identity, and chemical and isotopic purity. This is particularly critical as this compound is often used as an internal standard in quantitative analysis.

Verification of deuterium Incorporation and Isotopic Purity

The primary goal of characterization is to verify that all fifteen non-exchangeable hydrogen positions have been substituted with deuterium and to quantify the level of isotopic enrichment.

Mass Spectrometry (MS): This is a fundamental technique for confirming deuterium incorporation. The molecular weight of Triethanolamine-d15 is 164.28 g/mol , a significant increase from the 149.19 g/mol of its non-deuterated counterpart. lgcstandards.comnih.gov High-resolution mass spectrometry can confirm the accurate mass of the deuterated molecule, providing direct evidence of complete deuteration. lgcstandards.com The mass shift of +15 atomic mass units compared to the unlabeled compound is a key indicator. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the extent and location of deuterium incorporation.

¹H NMR (Proton NMR): In a fully deuterated sample of Triethanolamine-d15, the proton NMR spectrum should show a complete absence of signals corresponding to the C-H protons. The presence of any residual signals indicates incomplete deuteration, and their integration can be used to calculate the percentage of isotopic purity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-hydrogen (C-H) coupling. The signals in the ¹³C NMR spectrum of Triethanolamine-d15 will appear as multiplets due to C-D coupling, and the absence of signals with C-H coupling confirms successful deuteration.

Commercially available Triethanolamine-d15 typically has a specified isotopic purity of at least 98 atom % D. sigmaaldrich.comlgcstandards.com

The table below summarizes the key analytical techniques used for verifying deuterium incorporation.

| Technique | Purpose | Expected Result for Triethanolamine-d15 |

| Mass Spectrometry (MS) | Confirm molecular weight | Accurate mass measurement of ~164.20 Da. lgcstandards.com |

| ¹H NMR | Detect residual protons | Absence or significant reduction of signals. |

| ²H NMR | Directly observe deuterium | Signals present at expected chemical shifts. |

| ¹³C NMR | Observe C-D coupling | Signals appear as multiplets characteristic of C-D coupling. |

Assessment of Regioselectivity and Stereochemical Integrity (if applicable)

Regioselectivity: In the context of Triethanolamine-d15 synthesis via the reaction of deuterated ethylene oxide and deuterated ammonia, regioselectivity is not a primary concern. The symmetry of the ethylene oxide molecule and the nature of the nucleophilic ring-opening reaction mean that the three resulting ethanol (B145695) arms attached to the central nitrogen atom are identical. Each arm consists of a -CD₂-CD₂-OD group. The key is to ensure complete deuteration at all positions, which is an issue of isotopic purity rather than regiochemistry. The IUPAC name, 1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine, reflects this complete and specific deuteration pattern. lgcstandards.comlgcstandards.com

Stereochemical Integrity: Triethanolamine is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, an assessment of stereochemical integrity is not applicable to the synthesis of Triethanolamine-d15.

Advanced Spectroscopic Characterization of Triethanolamine D15

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The use of deuterium-labeled compounds like Triethanolamine-d15 offers several advantages in NMR studies.

Application of ¹H NMR Spectroscopy for Residual Proton Quantification

In the synthesis of deuterated compounds, complete substitution of hydrogen with deuterium (B1214612) is often not achieved. ¹H NMR spectroscopy is a crucial method for determining the amount of residual protons. mdpi.comstudymind.co.uk The concentration of an analyte can be determined by comparing the integral of the analyte signal to the signal of a known internal standard or even the residual solvent signal. mdpi.comacs.org For instance, the residual proton signal in a deuterated solvent like DMSO-d₆ can be used to quantify the concentration of an analyte without needing to know its molecular weight beforehand. acs.org This is particularly useful when only small quantities of the substance are available. acs.org

Deuterated solvents are commonly used in ¹H NMR to avoid strong solvent signals that would otherwise obscure the signals from the analyte. wikipedia.orgcarlroth.com Any remaining proton signals in the solvent are typically present as small, well-defined peaks. For example, in deuterated acetone (B3395972) (acetone-d6), the residual proton signal appears as a quintet due to coupling with deuterium. pitt.edu The chemical shifts of these residual solvent peaks are well-documented and can serve as a reference. pitt.edupaulussegroup.com

The degree of deuteration can be quantified by comparing the integrals of the residual ¹H signals with those of an internal standard. nih.gov This method, however, can be challenging for non-specifically deuterated compounds. nih.govresearchgate.net

¹³C NMR Spectroscopy in Structural Elucidation and Isotopic Distribution Analysis

¹³C NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. In the case of deuterated compounds, it provides valuable information on the isotopic distribution. The substitution of a proton with a deuteron (B1233211) causes a small change in the chemical shift of the adjacent carbon atom, known as a deuterium-induced isotope shift. nih.govresearchgate.net These shifts can be used to determine the location and extent of deuteration within a molecule. nih.govresearchgate.net

By decoupling both ¹H and ²H nuclei, it is possible to resolve the ¹³C signals of different isotopologues (molecules that differ only in their isotopic composition). nih.goviaea.org This allows for the quantification of the degree of deuteration at specific sites within the molecule. nih.govresearchgate.net This technique is particularly effective for analyzing polydeuterated compounds. iaea.org

Table 1: Illustrative Deuterium-Induced Isotope Shifts in ¹³C NMR

| Position of Deuterium | Isotope Shift (ppm) |

|---|---|

| α-carbon | -0.3 to -0.7 |

| β-carbon | -0.1 to -0.2 |

| γ-carbon | ~0.01 to -0.05 |

Note: This table provides typical ranges for deuterium-induced isotope shifts and is not specific to Triethanolamine-d15.

Exploration of Indirectly Detected ¹⁵N NMR Spectroscopy for Nitrogen-Containing Metabolites

Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds. nih.govwikipedia.org However, the direct detection of ¹⁵N is challenging due to its low natural abundance (0.37%) and low gyromagnetic ratio, making it significantly less sensitive than ¹H NMR. nih.govwikipedia.org To overcome this, isotopic enrichment with ¹⁵N and indirect detection methods are often employed. nih.gov

Indirect detection techniques, such as Heteronuclear Single Quantum Coherence (HSQC), transfer magnetization from a more sensitive nucleus, like ¹H, to the less sensitive ¹⁵N nucleus, significantly enhancing the signal. researchgate.net This approach is widely used in the structural elucidation of proteins and nucleic acids and has been increasingly applied to metabolomics. nih.gov For a molecule like Triethanolamine-d15, if it were also labeled with ¹⁵N, these methods could provide detailed information about the nitrogen's chemical environment. nih.gov The large chemical shift range of ¹⁵N NMR provides high resolution for distinguishing different nitrogen environments. huji.ac.il

Light-Coupled NMR Methodologies for In-Situ Photochemical Reaction Monitoring

Recent advancements in NMR spectroscopy include the development of light-coupled NMR techniques, which allow for the real-time monitoring of photochemical reactions directly within the NMR spectrometer. findaphd.comnih.govresearchgate.net This is achieved by using a light source, such as a high-power LED, coupled with a fiber optic cable to illuminate the sample inside the NMR tube. nih.govresearchgate.net

This in-situ methodology enables the direct observation of reaction kinetics and the identification of transient intermediates that would be difficult to study with traditional ex situ methods. findaphd.comnih.gov It has been successfully applied to investigate a variety of light-driven chemical transformations, including photocatalysis, photoisomerization, and polymerization. findaphd.comresearchgate.net While specific studies on Triethanolamine-d15 using this technique are not documented, its application would be feasible for studying photochemical reactions involving this compound. Benchtop NMR spectrometers are also being adapted for in-situ photo-NMR studies, making the technique more accessible. youtube.com

NMR-Based Studies of Complex Formation in Aqueous Solutions

NMR spectroscopy is a powerful tool for studying the formation of complexes between organic ligands and metal ions in solution. bmc-rm.orgpsu.edu The chemical shifts and relaxation times of the nuclei in the ligand can change significantly upon complexation, providing information about the binding site, stoichiometry, and stability of the complex. bmc-rm.orgmdpi.com

The use of isotopically labeled ligands, such as Triethanolamine-d15, can provide additional insights. The isotopic effect of deuterium can influence the complexation equilibrium and the dynamic properties of the complex. NMR studies can be performed on various nuclei, including those of the metal ions themselves if they are NMR-active (e.g., ²⁷Al, ⁶⁹Ga, ¹¹⁵In). uzh.chcore.ac.uk The line width of the metal ion's NMR signal is highly sensitive to the symmetry of the coordination environment, which can be a powerful probe of complex structure. core.ac.uk Such studies are crucial in fields like bioinorganic chemistry and the development of radiopharmaceuticals. psu.edumdpi.com

Mass Spectrometry (MS) Techniques in Isotopic Analysis of Triethanolamine-d15

Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic composition of a compound. For Triethanolamine-d15, MS is used to confirm the incorporation of deuterium and to quantify the level of deuteration. The mass spectrum of Triethanolamine-d15 will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog due to the 15 deuterium atoms. lgcstandards.comlgcstandards.com

The theoretical monoisotopic mass of unlabeled triethanolamine (B1662121) is 149.105 Da. nih.gov For Triethanolamine-d15, the expected mass would be significantly higher. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the different isotopologues, allowing for the determination of the isotopic distribution. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze compounds like triethanolamine and its deuterated analogs in complex mixtures. nih.gov

Table 2: Physical and Chemical Properties of Triethanolamine and Triethanolamine-d15

| Property | Triethanolamine | Triethanolamine-d15 |

|---|---|---|

| Molecular Formula | C₆H₁₅NO₃ | C₆D₁₅NO₃ |

| CAS Number | 102-71-6 lgcstandards.com | 73205-32-0 lgcstandards.com |

| Monoisotopic Mass | 149.10519334 Da nih.gov | 164.1993 Da lgcstandards.com |

| Molecular Weight | 149.19 g/mol nih.gov | 164.28 g/mol lgcstandards.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetone |

| Acetone-d6 |

| DMSO-d₆ |

| Triethanolamine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the analysis of Triethanolamine-d15, GC separates the compound from the sample matrix before it enters the mass spectrometer for ionization and detection. Electron ionization (EI) at 70 eV is a common ionization method used in GC-MS. shimadzu.nl This high energy level leads to extensive fragmentation of the molecule, creating a unique mass spectrum that serves as a chemical fingerprint. shimadzu.nl

For Triethanolamine-d15, the molecular ion ([M]+•) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, alcohols, including triethanolamine, often exhibit a weak or absent molecular ion peak in EI-MS due to the ease of fragmentation. whitman.edu Common fragmentation pathways for alcohols include the loss of a hydrogen atom ([M-1]+) or a water molecule ([M-18]+). whitman.edu In the case of Triethanolamine-d15, the loss of deuterated water ([M-D2O]) would be a characteristic fragmentation. The fragmentation pattern provides structural information and allows for the identification of the compound. For instance, a prominent peak at m/z 31 is characteristic of primary alcohols, though it can also appear in the spectra of secondary and tertiary alcohols through rearrangement. whitman.edu A Korean patent describes the use of GC-MS in selected ion monitoring (SIM) mode for the quantitative analysis of alkanolamines, including Triethanolamine-d15, where specific ions are monitored to enhance sensitivity and selectivity. google.com

Table 1: Predicted GC-MS Fragmentation Data for Triethanolamine-d15

| Ion Description | Predicted m/z |

|---|---|

| Molecular Ion [M]+• | 164 |

| [M-D]+ | 162 |

| [M-D2O]+ | 144 |

This table is illustrative and based on general fragmentation patterns of alcohols and deuterated compounds. Actual fragmentation may vary.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For compounds that are not easily volatilized or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and specificity, making it ideal for detecting trace levels of substances in complex matrices. eurl-pesticides.eunih.gov LC-MS/MS is particularly useful for the analysis of polar compounds like triethanolamine and its deuterated analogue. eurl-pesticides.eunih.gov

The analysis of ethanolamines in various samples, such as water and cosmetic products, has been successfully demonstrated using LC-MS/MS. nih.govlcms.cz These methods often employ hydrophilic interaction liquid chromatography (HILIC) for the separation of these polar analytes. nih.gov In a typical LC-MS/MS experiment, the first mass spectrometer (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]+ of Triethanolamine-d15), which is then fragmented in a collision cell (Q2). The resulting product ions are then analyzed by the second mass spectrometer (Q3). researchgate.net This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for highly sensitive and selective quantification. researchgate.net A study on the determination of ethanolamines in water by LC-MS/MS reported high sensitivity, demonstrating the capability of the technique for trace analysis. labrulez.com The use of a deuterated internal standard like Triethanolamine-d15 is crucial in these methods to compensate for matrix effects and variations in instrument response. eurl-pesticides.eulcms.cz

Table 2: Illustrative LC-MS/MS Parameters for Triethanolamine-d15 Analysis

| Parameter | Value |

|---|---|

| Precursor Ion (Q1) | m/z 165 ([M+H]+) |

| Product Ions (Q3) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation |

This table provides example parameters. Actual values would be optimized for the specific instrument and method.

High-Resolution Mass Spectrometry for Precise Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precise mass measurement allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of a compound like Triethanolamine-d15. bioanalysis-zone.comnih.gov Unlike nominal mass measurements, which provide integer masses, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

For Triethanolamine-d15 (C6H0D15NO3), the calculated exact mass is different from that of other compounds with the same nominal mass. This high mass accuracy, often better than 5 ppm, helps in the unambiguous identification of the analyte and reduces the likelihood of false positives, especially in complex sample matrices. thermofisher.com Techniques like Orbitrap mass spectrometry can achieve high resolving power, enabling the separation of ions with very close m/z values. nih.gov The use of HRMS is invaluable for confirming the successful synthesis and isotopic purity of Triethanolamine-d15.

Table 3: Theoretical Mass Data for Triethanolamine-d15

| Compound | Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass |

|---|

Data sourced from LGC Standards. lgcstandards.com

Isotope Dilution Mass Spectrometry Principles for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for highly accurate and precise quantification of analytes. researchgate.netptb.de The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard), such as Triethanolamine-d15, to the sample. ontosight.aiepa.gov This "spike" is chemically identical to the analyte of interest (native triethanolamine) and therefore behaves identically during sample preparation, extraction, and chromatographic separation. ptb.de

Any loss of the analyte during the analytical process will be accompanied by a proportional loss of the isotopically labeled internal standard. ptb.de The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is independent of sample recovery. researchgate.netepa.gov IDMS is considered a primary ratio method of measurement and is crucial for establishing reference measurement procedures and certifying reference materials. researchgate.netnih.gov The use of Triethanolamine-d15 as an internal standard in IDMS methods allows for the reliable quantification of triethanolamine in various matrices, correcting for potential matrix effects and procedural losses. nih.goveurl-pesticides.eu

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| Triethanolamine-d15 |

| Triethanolamine |

| Monoethanolamine-D4 |

Application of Triethanolamine D15 in Mechanistic Organic Chemistry and Reaction Kinetics

Kinetic Isotope Effect (KIE) Studies with Triethanolamine-d15

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs is a sensitive and essential tool for elucidating reaction mechanisms. wikipedia.org The deuterium (B1214612) kinetic isotope effect (²H KIE), in particular, is widely used due to the significant mass difference between protium (B1232500) (¹H) and deuterium (²H), which leads to measurable changes in reaction rates. wikipedia.orglibretexts.org

Theoretical Basis of Deuterium Kinetic Isotope Effects and Zero-Point Energy Differences

The foundation of the kinetic isotope effect lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). faccts.de A chemical bond is not static but vibrates at specific frequencies. The lowest possible energy state of this vibration is the ZPE. libretexts.org Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE compared to a carbon-hydrogen (C-H) bond. libretexts.orgfaccts.de

To break a bond, enough energy must be supplied to overcome the activation energy barrier. Since the C-D bond starts from a lower energy level (lower ZPE), it requires more energy to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to its C-H counterpart. wikipedia.orglibretexts.org This difference in reaction rates between the deuterated and non-deuterated compounds is quantified as the kinetic isotope effect (KIE = kH/kD). wikipedia.org

Determination of Primary and Secondary KIEs in Reactions Involving Triethanolamine (B1662121)

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond-breaking or bond-forming event.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgnumberanalytics.com For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium in Triethanolamine (to form Triethanolamine-d15) would lead to a significant decrease in the reaction rate if this bond cleavage is part of the slowest step. Typical primary deuterium KIEs (kH/kD) range from 1 to 8. libretexts.org For instance, in the bromination of acetone (B3395972), a kH/kD of 7 was observed, indicating that the rate-determining step involves the breaking of a C-H bond. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgnumberanalytics.com These effects are generally smaller than primary KIEs and can be further classified based on the position of the isotope. libretexts.org For example, a β-secondary KIE arises from isotopic substitution on a carbon adjacent to the reaction center. libretexts.org These effects are often attributed to changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu In Sₙ1 reactions, where a carbocation intermediate is formed, a secondary KIE close to 1.22 is often observed. wikipedia.org

The determination of these KIEs in reactions involving Triethanolamine can be achieved through various experimental techniques, including NMR and mass spectrometry, which can monitor the reaction progress and product distribution. libretexts.orgrsc.org

Identification of Rate-Limiting Steps and Transition State Structures

The magnitude of the KIE provides invaluable information for identifying the rate-determining step (RDS) of a reaction. numberanalytics.comwikipedia.org A significant primary KIE strongly suggests that C-H bond cleavage is part of the RDS. wikipedia.org Conversely, a KIE value of 1.0 (kH/kD = 1) indicates that C-H bond cleavage is not involved in the rate-limiting step. nih.gov

For example, if a reaction involving Triethanolamine shows a large KIE upon using Triethanolamine-d15, it points to a mechanism where the cleavage of a C-H bond on the ethanolamine (B43304) backbone is the slowest step. This helps to distinguish between different possible reaction pathways.

Furthermore, KIEs can offer insights into the structure of the transition state—the high-energy, transient species that exists between reactants and products. princeton.edunumberanalytics.com The Hammond postulate states that the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. princeton.edu The magnitude of the KIE can vary depending on the geometry and symmetry of the transition state. princeton.edu For instance, a linear transition state where the hydrogen is being transferred between two atoms often exhibits a larger KIE than a non-linear one. princeton.edu Computational studies, often used in conjunction with experimental KIE data, can help to model and visualize these transition state structures. arxiv.org

Mechanistic Insights into Carbon-Hydrogen Bond Cleavage and Hydride Transfer Processes

Triethanolamine-d15 is particularly useful for studying reactions that involve the cleavage of C-H bonds or the transfer of a hydride ion (H⁻). princeton.edumt.com The study of KIEs in these processes can reveal whether the hydrogen is transferred as a proton, a hydrogen atom radical, or a hydride ion.

Unusually large KIE values (significantly greater than the semiclassical limit of ~7-10 at room temperature) can be an indication of quantum tunneling. faccts.deacs.org Tunneling is a quantum mechanical phenomenon where a particle can pass through an energy barrier rather than going over it. numberanalytics.com This is more prominent for lighter particles like hydrogen. Observing a very large KIE in a reaction with Triethanolamine-d15 would suggest that hydrogen tunneling is a significant contributor to the reaction mechanism. nih.gov

For instance, studies on enzyme-catalyzed reactions have shown extremely large KIEs, providing evidence for hydrogen tunneling in biological systems. nih.gov Similar principles can be applied to non-enzymatic reactions involving compounds like Triethanolamine.

Isotopic Tracing in Complex Chemical Reaction Pathways

Isotopically labeled compounds are invaluable for tracing the journey of atoms and molecules through complex reaction sequences. thieme-connect.de

Tracking the Fate of Triethanolamine-d15 in Multi-Step Organic Transformations

In multi-step organic syntheses, it can be challenging to determine the precise pathway a reactant follows to become part of the final product. trine.edu By using Triethanolamine-d15, chemists can act as molecular detectives. The deuterium atoms serve as labels that can be tracked throughout the reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For example, if Triethanolamine-d15 is used as a reactant or a catalyst in a complex reaction, analyzing the products and intermediates for the presence and location of deuterium can reveal:

Whether the Triethanolamine molecule, or parts of it, are incorporated into the final product.

The specific atoms from Triethanolamine that are transferred.

Whether the bonds in the Triethanolamine backbone remain intact or are broken and reformed during the reaction.

This information is crucial for confirming a proposed reaction mechanism or for discovering unexpected rearrangements and side reactions. Isotopic labeling provides unambiguous evidence of bond connectivity changes that might be difficult to infer from other types of experiments. nih.goviaea.org

Investigation of Hydrogen Scrambling and Exchange Phenomena

The use of deuterated compounds like Triethanolamine-d15 is pivotal in studying hydrogen scrambling and exchange (HDX) reactions. These phenomena, where hydrogen atoms are swapped for deuterium, provide profound insights into molecular structure, conformation, and the reactivity of specific atomic sites.

In mass spectrometry, particularly with techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), preventing hydrogen scrambling is crucial for obtaining accurate structural information at the amino acid residue level. umich.eduthermofisher.com The stability of the deuterium label in Triethanolamine-d15 under various conditions allows it to be used as a standard or a reactant to probe the lability of hydrogens in other molecules. mdpi.com For instance, studies on peptides have utilized HDX to understand protein conformation, with efforts focused on minimizing scrambling to ensure the precise localization of deuterium incorporation. thermofisher.com

Research has shown that the base used can influence the efficiency of deuteration. For example, in certain reactions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been found to be more effective than triethylamine (B128534) (a non-deuterated analogue of Triethanolamine-d15) in promoting HDX processes. mdpi.com The choice of base and reaction conditions is therefore critical in designing experiments to study hydrogen exchange phenomena.

Table 1: Factors Influencing Hydrogen-Deuterium Exchange

| Factor | Description | Relevance to Triethanolamine-d15 Studies |

|---|---|---|

| Base Catalyst | The choice of base can significantly affect the rate and extent of H/D exchange. | Comparing the effectiveness of Triethanolamine-d15 with other bases like DBU helps in optimizing reaction conditions. mdpi.com |

| pH | The acidity or basicity of the solution governs the enolization process necessary for exchange at activated carbon centers. mdpi.com | The pKa of Triethanolamine (around 7.8) makes it suitable for creating buffer solutions in a specific pH range. sigmaaldrich.com |

| Temperature | Higher temperatures can increase the rate of exchange reactions. | Incubation at elevated temperatures is a common strategy to facilitate H/D exchange. mdpi.com |

| Fragmentation Technique (in MS) | Techniques like ETD are preferred as they are "non-ergodic" and cause less hydrogen scrambling. thermofisher.com | Using Triethanolamine-d15 in conjunction with advanced MS techniques allows for precise structural analysis. |

Mechanistic Studies on the Role of Triethanolamine in Catalytic and Atmospheric Processes

Triethanolamine and its deuterated form are instrumental in understanding mechanisms in both laboratory-based catalytic systems and naturally occurring atmospheric processes.

Understanding the Consumption of Dissolved Oxygen in Photocatalytic Systems

The process can be summarized as follows:

Visible light excites the photocatalyst (e.g., Eosin Y).

The excited photocatalyst is reductively quenched by Triethanolamine, forming a reduced photocatalyst and a TEOA radical. uzh.ch

Both the reduced photocatalyst and the TEOA radical can react with dissolved oxygen, leading to its consumption. mit.edumit.edu

This understanding is crucial for designing more efficient photocatalytic systems, particularly for applications like biodetection where signal amplification is dependent on these reactions. mit.edumit.edu

Mechanisms of Enhanced Sulfuric Acid Nucleation by Alkanolamines

Alkanolamines, including Triethanolamine, are released into the atmosphere from various industrial processes and are suspected to play a role in new particle formation (NPF), a key process influencing cloud formation and climate. nih.govacs.org These amines can enhance the nucleation of sulfuric acid, a primary driver of atmospheric aerosol formation. cmu.edu

Experimental and computational studies have investigated the role of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (TEA) in this process. nih.govacs.org

Key Findings:

MEA, DEA, and TEA, even at parts-per-trillion concentrations, can enhance the formation rate of sulfuric acid dimers. nih.govcmu.edu

Quantum chemical calculations suggest that the stability of sulfuric acid-amine clusters is a critical factor. However, computed evaporation rates for sulfuric acid dimers containing TEA are relatively high, suggesting that steric hindrance may limit the formation of these stable clusters. nih.gov This implies that while thermodynamically favorable, the kinetic reality might be different.

Compared to dimethylamine (B145610) (DMA), which is known to be highly effective at enhancing sulfuric acid nucleation, the effect of these alkanolamines is less pronounced. acs.orgcmu.edu

Table 2: Comparison of Alkanolamines in Sulfuric Acid Nucleation

| Alkanolamine | Enhancement of Sulfuric Acid Dimer Formation | Predicted Stability of Dimer | Potential Atmospheric Role |

|---|---|---|---|

| Monoethanolamine (MEA) | Enhances formation rate. nih.govacs.org | Stable clusters predicted. nih.gov | Potential contributor to NPF in industrial areas. nih.govcmu.edu |

| Diethanolamine (DEA) | Enhances formation rate. nih.govacs.org | Very stable clusters predicted, with low evaporation rates. acs.org | Potential contributor to NPF in industrial areas. nih.govcmu.edu |

| Triethanolamine (TEA) | Enhances formation rate. nih.govacs.org | Relatively high evaporation rates for dimers, suggesting kinetic limitations. nih.gov | Weaker role predicted compared to MEA and DEA due to steric effects. nih.gov |

The use of Triethanolamine-d15 in these atmospheric chemistry studies can help to more accurately trace the reaction pathways and quantify the contribution of TEA to aerosol formation without interference from other hydrogen-containing species.

Analytical Method Development and Validation Utilizing Triethanolamine D15

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantifying elemental and molecular substances. ontosight.aiup.ac.za The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched standard, or "spike," to a sample before any processing or analysis. ontosight.aiup.ac.za In the context of organic analysis, this spike is a version of the target analyte where one or more atoms have been replaced with a stable heavy isotope, such as deuterium (B1214612). Triethanolamine-d15 serves as this isotopically labeled analogue for the analysis of Triethanolamine (B1662121). google.comnih.gov After the spike is added and has been allowed to equilibrate with the native analyte in the sample, the mixture is analyzed by a mass spectrometer. up.ac.za The instrument measures the relative abundance of the naturally occurring analyte and the isotopically labeled standard. ontosight.ai Because the amount of the added spike is precisely known, the concentration of the native analyte in the original sample can be calculated from the measured isotope ratio. ontosight.aiup.ac.za This methodology is considered a primary (or definitive) method of measurement because it is based on a complete understanding of the underlying physical and chemical principles, allowing for traceability to the International System of Units (SI). ontosight.aiup.ac.za

The use of a stable isotope-labeled internal standard, such as Triethanolamine-d15, is the reference method for internal standardization in mass spectrometry-based analysis. nih.gov This approach significantly enhances the accuracy and precision of quantitative measurements. google.comalsglobal.com The core reason for this improvement is that the isotopically labeled standard (e.g., Triethanolamine-d15) is chemically and physically almost identical to the analyte of interest (Triethanolamine). ontosight.ai Consequently, both the analyte and the labeled standard exhibit the same behavior during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation. ontosight.ainih.gov

By measuring the ratio of the analyte to its labeled counterpart, any variations or inconsistencies that occur during the analytical process affect both compounds equally and are therefore canceled out. up.ac.zapsu.edu This ensures that the final calculated concentration is highly reliable. The precision of this technique is reflected in low coefficients of variation (CVs), often below 10%, even in complex matrices and over extended periods of analysis. psu.edu The accuracy of IDMS methods for alkanolamines is generally high, with recoveries often falling within the 80-120% range. researchgate.net This level of performance is crucial for applications requiring definitive measurements and confidence in the results, such as the analysis of environmental or biological samples. alsglobal.compsu.edu

A significant challenge in quantitative analysis, particularly with complex samples like biological fluids or environmental extracts, is the "matrix effect." thermofisher.com Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and, consequently, inaccurate quantification. thermofisher.comnih.gov Analyte loss during multi-step sample preparation procedures is another major source of error. nih.gov

Isotope dilution analysis using standards like Triethanolamine-d15 is a highly effective strategy to overcome these issues. psu.edualsglobal.com Because the isotope-labeled internal standard is added to the sample at the very beginning of the workflow, it experiences the same physical losses and matrix-induced ionization changes as the native analyte. nih.goveurl-pesticides.eunih.gov When the ratio of the analyte to the internal standard is measured by the mass spectrometer, these effects are nullified, as both have been influenced to the same degree. psu.eduresearchgate.net This ability to adjust for the specific matrix of each sample ensures high accuracy and precision, virtually eliminating bias from matrix effects and compensating for analyte loss during procedures like solid-phase extraction. alsglobal.compsu.edualsglobal.comnih.gov

Development of Quantitative Analytical Methods for Alkanolamines

The quantification of alkanolamines often necessitates robust analytical methods to achieve the required sensitivity and selectivity, especially at trace levels. copernicus.org The use of Triethanolamine-d15 as an internal standard is a cornerstone in the development of these methods, particularly when coupled with mass spectrometry. google.comnih.gov

Effective sample preparation is critical for isolating alkanolamines from the sample matrix and preparing them for analysis. For aqueous samples, this often involves a solid-phase extraction (SPE) step. google.compsu.edu In a typical protocol for analyzing alkanolamines in detergent or water samples, Triethanolamine-d15 is added as part of a mixed internal standard solution to the sample. google.com The sample is then loaded onto an SPE cartridge, such as a C18 cartridge, which has been pre-conditioned. google.com After loading, the cartridge is dried, and the analytes are eluted with a solvent like methanol. google.com This SPE step serves to clean up the sample and concentrate the analytes. nih.gov

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), alkanolamines often require derivatization to increase their volatility and improve their chromatographic properties. copernicus.orgphenomenex.com A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the alkanolamines after the extraction and solvent evaporation steps. google.com The reaction can be carried out by adding PFPA and heating for a short period (e.g., 5 minutes at 60°C). google.com This halogen alkylation allows for the simultaneous analysis of different alkanolamines and improves detection sensitivity. google.com For Liquid Chromatography (LC-MS/MS) analysis, derivatization is often not required, and analysis can be performed via direct aqueous injection, which simplifies the process and reduces the potential for contamination. alsglobal.comalsglobal.com

Table 1: Example of a Solid-Phase Extraction and Derivatization Protocol for Alkanolamine Analysis This table is based on a protocol described for detergent samples.

| Step | Procedure | Details |

|---|---|---|

| 1. Spiking | Addition of Internal Standard | 100 µL of a 1 ng/mL mixed solution containing Monoethanolamine-d4, Diethanolamine-d8, and Triethanolamine-d15 is added to 1 mL of the analytical sample. google.com |

| 2. SPE Conditioning | Cartridge Preparation | A C18 cartridge is sequentially conditioned with 4 mL each of methanol, deionized water, and a pH 11 buffer solution. google.com |

| 3. Sample Loading | Analyte Adsorption | 1 mL of the spiked sample is loaded onto the conditioned cartridge. google.com |

| 4. Elution | Analyte Recovery | After drying the cartridge, analytes are eluted with 4 mL of methanol. google.com |

| 5. Derivatization (for GC-MS) | Chemical Modification | The eluent is evaporated. 50 µL of pentafluoropropionic anhydride (PFPA) is added, and the sample is heated at 60°C for 5 minutes. google.com |

| 6. Final Preparation | Reconstitution | After cooling and evaporating acid byproducts with nitrogen, the residue is dissolved in 50 µL of ethyl acetate (B1210297) for GC-MS analysis. google.com |

Both GC-MS and LC-MS/MS are powerful techniques for the separation and detection of alkanolamines. google.comalsglobal.com

For GC-MS analysis following derivatization, a capillary column such as one with cross-linked 5% phenyl methyl silicone is often used. google.com The gas chromatograph separates the derivatized analytes before they enter the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific mass-to-charge (m/z) fragments of the analyte and its isotopic standard. google.com

LC-MS/MS is highly effective for analyzing alkanolamines, often without the need for derivatization. nih.gov This technique provides optimal specificity and accuracy, minimizing the risk of false positives. alsglobal.com Separation is commonly achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that combine reversed-phase and cation exchange mechanisms. nih.govchromatographyonline.com Detection is performed with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. alsglobal.comalsglobal.com In MRM, a specific precursor ion for the analyte (e.g., m/z 150.1 for Triethanolamine) is selected and fragmented to produce a specific product ion (e.g., m/z 132.0 or 130.0). nih.goveurl-pesticides.eu Monitoring two such transitions for each analyte virtually eliminates false positive detections. alsglobal.comalsglobal.com The corresponding transitions for the deuterated standard (e.g., Triethanolamine-d15) are monitored simultaneously. eurl-pesticides.eu

Table 2: Example of LC-MS/MS Detection Parameters for Triethanolamine and its Isotopic Standard This data is compiled from analytical methods for food and water analysis.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|---|

| Triethanolamine (TEA) | ESI Positive | 150 / 150.1 | 132, 87, 70 / 130.0 |

| Triethanolamine-d15 (TEA-d15) | ESI Positive | 162 / 165.2 | 144 / 132.0 |

Note: Specific m/z values can vary slightly based on the instrument and method. The values are sourced from references eurl-pesticides.eunih.goveurl-pesticides.eu.

To quantify the concentration of an analyte, a calibration curve is established. google.com This is done by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard (e.g., Triethanolamine-d15). google.com The instrument response (the peak area ratio of the analyte to the internal standard) is plotted against the analyte concentration. eurl-pesticides.eu For alkanolamine analysis using IDMS, these curves typically show excellent linearity, with correlation coefficients (R²) of 0.99 or greater over the desired concentration range. google.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.comresearchgate.net These limits can be calculated based on the standard deviation of the response and the slope of the calibration curve. google.comsepscience.com For example, a method for Triethanolamine using Triethanolamine-d15 as an internal standard reported a detection limit of at least 0.1 ng/mL and a quantitation limit of 0.1 ng/mL or higher, demonstrating the high sensitivity achievable with this approach. google.com

Table 3: Example of Calibration and Performance Data for Triethanolamine Analysis This table is based on data from a validated method using GC-MS and Triethanolamine-d15 internal standard.

| Parameter | Value / Range |

|---|---|

| Calibration Range | 2.5 ng/L - 1000 ng/L |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | ≥ 0.1 ng/mL |

| Limit of Quantitation (LOQ) | ≥ 0.1 ng/mL |

Data sourced from reference google.com.

Validation of Analytical Procedures Incorporating Triethanolamine-d15

The validation of an analytical method is a critical process to ensure that the procedure is suitable for its intended purpose. When utilizing a deuterated internal standard such as Triethanolamine-d15, the validation process confirms that the method is reliable, reproducible, and accurate for the quantification of the target analyte, which is typically the non-labeled Triethanolamine. The use of a stable isotope-labeled internal standard (IL-IS) like Triethanolamine-d15 is a highly regarded practice in analytical chemistry, particularly in mass spectrometry-based methods, as it effectively compensates for variations during sample preparation and analysis. eurl-pesticides.eutexilajournal.comresearchgate.net These standards are added to samples at a known concentration before processing, and since they co-elute with the target analyte and have nearly identical chemical and physical properties, they can correct for analyte loss during extraction, as well as for matrix effects such as ion suppression or enhancement during analysis. texilajournal.comresearchgate.neteuropa.eu

Assessment of Specificity, Selectivity, and Linearity

Specificity and Selectivity

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. In methods employing Triethanolamine-d15, high selectivity is typically achieved using tandem mass spectrometry (LC-MS/MS). texilajournal.comlcms.cz This technique can differentiate between the target analyte (Triethanolamine) and its deuterated analogue (Triethanolamine-d15) based on their distinct mass-to-charge (m/z) ratios, even though they exhibit identical chromatographic retention times. texilajournal.com The use of deuterated standards in mass spectrometry is considered to enhance the specificity and sensitivity of the analytical method. texilajournal.com

Linearity

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. To establish linearity, a series of calibration standards are prepared at different concentration levels. A patent for the quantitative analysis of alkanolamines describes the preparation of a calibration curve using Triethanolamine-d15 as an internal standard for concentrations ranging from 2.5 ng/L to 1000 ng/L. google.com Another study involving the analysis of various compounds in complex matrices established linearity over a dynamic range from 0.5 to 1000 parts per billion (ppb). lcms.cz The relationship between the response ratio (analyte peak area / internal standard peak area) and the concentration is evaluated, and the linearity is typically confirmed by a high coefficient of determination (R²), which should ideally be close to 1. researchgate.net

Table 1: Example Calibration Range for Methods Utilizing a Deuterated Internal Standard

| Calibration Point | Concentration Level (Example 1) google.com | Concentration Level (Example 2) lcms.cz |

| 1 | 2.5 ng/L | 0.5 ppb |

| 2 | 10 ng/L | 5 ppb |

| 3 | 50 ng/L | 25 ppb |

| 4 | 100 ng/L | 100 ppb |

| 5 | 500 ng/L | 250 ppb |

| 6 | 1000 ng/L | 500 ppb |

| 7 | - | 1000 ppb |

Evaluation of Accuracy, Precision, and Robustness of Methods

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies in spiked matrix samples. researchgate.net Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions; it is usually expressed as the relative standard deviation (RSD). gtfch.org The incorporation of Triethanolamine-d15 as an internal standard significantly improves both accuracy and precision by correcting for procedural errors and matrix variability. texilajournal.comnih.gov Validation guidelines typically define acceptable ranges for these parameters. For instance, an acceptable RSD for precision is often required to be less than or equal to 15%, with an allowance of up to 20% near the limit of quantification (LOQ). gtfch.org Accuracy, represented by recovery, is often expected to be within 80-120% of the nominal value. gtfch.org A study on highly polar pesticides demonstrated excellent performance for Triethanolamine, achieving a mean recovery of 100% with an RSD of 1% in spiked samples. eurl-pesticides.eu

Table 2: Typical Acceptance Criteria for Method Accuracy and Precision

| Parameter | Metric | General Acceptance Criteria gtfch.org |

| Accuracy | Recovery (%) | 80% - 120% |

| Precision | Relative Standard Deviation (RSD) | ≤ 15% |

| (Repeatability) | ||

| Precision | Relative Standard Deviation (RSD) | ≤ 20% |

| (Near LOQ) |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. gtfch.org For methods using Triethanolamine-d15, robustness is inherently enhanced. Since the internal standard is subjected to the same procedural variations as the analyte (e.g., minor changes in extraction time, solvent pH, or instrument response), it provides continuous correction, ensuring the quantitative results remain consistent and reliable. lcms.cz

Adherence to Regulatory Guidelines for Analytical Method Validation in Research Contexts

Analytical methods used in regulated research, such as for environmental monitoring or ensuring food and drug safety, must be validated according to strict guidelines set by bodies like the U.S. Food and Drug Administration (FDA) or through international standards such as the SANTE guidelines in the European Union. europa.eufda.govadventchembio.com These regulatory agencies explicitly recommend or even require the use of stable isotope-labeled internal standards, like deuterated compounds, for bioanalytical methods to ensure the highest level of data integrity and reliability. nih.govadventchembio.com

The validation process under these guidelines is comprehensive and requires documented proof that the method is "fit for purpose". science.gov This involves a thorough evaluation of all the parameters discussed—specificity, linearity, accuracy, precision, and robustness—in addition to others like the limit of detection (LOD), limit of quantification (LOQ), and analyte stability under various conditions (e.g., freeze-thaw, long-term storage). gtfch.orgfda.gov The use of Triethanolamine-d15 helps analytical laboratories meet these stringent requirements by demonstrating a commitment to controlling for variables, ensuring data reliability, and achieving consistency in method validation. adventchembio.com Adherence to these established protocols is essential for the acceptance of analytical data in a regulatory context.

Triethanolamine D15 As a Stable Isotope Labeled Internal Standard in Research Applications

Fundamental Role of Stable Isotope Labeled (SIL) Compounds in Quantitative Analysis

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In quantitative analysis, particularly when coupled with mass spectrometry (MS), SIL compounds serve as ideal internal standards. nih.govcreative-peptides.com An internal standard is a known quantity of a substance added to an unknown sample to correct for the loss of analyte during sample processing and to account for variations in instrument response. scispace.com

The fundamental principle behind using a SIL compound is that it is chemically identical to the analyte of interest (the unlabeled compound), but physically distinguishable by its higher mass. acanthusresearch.com This near-perfect chemical mimicry ensures that the SIL internal standard behaves almost identically to the analyte throughout all stages of analysis, including extraction, derivatization, and ionization. waters.com When analyzed by mass spectrometry, the analyte and the SIL internal standard are separated based on their mass-to-charge ratio (m/z), allowing for independent quantification. By comparing the known concentration of the SIL standard to the measured signal of the analyte, a highly accurate and precise concentration of the analyte in the original sample can be determined. This method, known as isotopic dilution, effectively compensates for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal, and corrects for variability in sample preparation and instrument performance. acanthusresearch.comwaters.com

Advantages of Triethanolamine-d15 as an Internal Standard

Triethanolamine-d15 is the deuterated form of triethanolamine (B1662121), where all fifteen hydrogen atoms have been replaced by deuterium atoms. This high degree of labeling provides a significant mass shift, making it an exemplary internal standard for the quantification of its unlabeled counterpart.

High Isotopic Purity and Chemical Stability for Reliable Referencing

The utility of a SIL internal standard is heavily dependent on its isotopic purity and chemical stability. acanthusresearch.comwaters.com High isotopic purity, often exceeding 98 atom % D for commercially available Triethanolamine-d15, is crucial because any unlabeled analyte present as an impurity in the standard will lead to an overestimation of the analyte's concentration in the sample. waters.comlgcstandards.com

Furthermore, the stability of the isotopic labels is paramount. The deuterium atoms in Triethanolamine-d15 are bonded to carbon and oxygen atoms. It is critical that these labels are positioned at non-exchangeable sites within the molecule to prevent their replacement by protons from the solvent or sample matrix. acanthusresearch.com Deuterium labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can sometimes be susceptible to back-exchange, which would compromise the integrity of the standard. acanthusresearch.com However, in many applications, Triethanolamine-d15 has demonstrated sufficient stability to serve as a reliable reference.

Application in Diverse Research Matrices

The robust properties of Triethanolamine-d15 make it an invaluable tool for quantifying triethanolamine in a wide array of sample types, from environmental monitoring to industrial quality control.

Environmental Sample Analysis for Triethanolamine Contaminants

Triethanolamine is used in a variety of industrial and consumer products, which can lead to its presence as a contaminant in the environment. iarc.fr Accurate monitoring of its levels in environmental matrices like wastewater, surface water, and soil is essential. thermofisher.com Analytical methods, often employing liquid chromatography-mass spectrometry (LC-MS), are used for this purpose. In a study analyzing alkanolamines in test atmospheres, samples were collected in bubblers containing 2-propanol and Triethanolamine-d15 as an internal standard before LC-MS analysis. nih.gov This approach allows for the precise quantification of triethanolamine, even at low concentrations. For instance, a Korean patent describes a method for analyzing alkanolamines in water samples where Triethanolamine-d15 is used as an internal standard for quantification by gas chromatography-mass spectrometry, achieving detection limits as low as 0.1 ng/mL. google.com

The following table illustrates typical parameters for an LC-MS method used in the analysis of triethanolamine.

| Parameter | Value |

| Analytical Column | Waters Nova-Pak® C18 |

| Mobile Phase | 0.1% Formic Acid in Water |

| Flow Rate | 0.7 mL/minute |

| Internal Standard | Triethanolamine-d15 |

| Detection | Triple Quadrupole Mass Spectrometer |

| Data derived from a study on the analysis of alkanolamines in test atmospheres. nih.gov |

Quantitative Determination of Alkanolamines in Industrial and Process Samples

Alkanolamines, including triethanolamine, are widely used in industrial processes such as natural gas sweetening to remove acidic gases like hydrogen sulfide (B99878) and carbon dioxide. thermofisher.com They are also found in metalworking fluids and surface finishing solutions. thermofisher.comnih.gov Monitoring the concentration of these amines is crucial for process efficiency, product quality, and minimizing corrosion. thermofisher.com Ion chromatography is a common technique for analyzing alkanolamines in these settings. thermofisher.comthermofisher.com The use of Triethanolamine-d15 as an internal standard in conjunction with GC-MS or LC-MS provides a highly specific and accurate method for quality control in these industrial applications. It allows for the reliable determination of triethanolamine in complex matrices such as scrubber solutions or cutting fluids. thermofisher.comnih.gov

Below is a table showing the recovery of triethanolamine from a metalworking fluid sample, demonstrating the effectiveness of analytical methods.

| Analyte | Spiked Concentration | Measured Concentration | % Recovery |

| Triethanolamine | 1049 µg | 1002 µg | 95.5% |

| Data from an OSHA method for analyzing triethanolamine in air samples collected on glass fiber filters, indicating high recovery from a spiked sample. osha.gov |

Future Research Directions for Triethanolamine D15

Exploration of Novel and Sustainable Synthetic Pathways for Deuterated Triethanolamine (B1662121) and its Analogs

Current synthetic methods for deuterated compounds can be resource-intensive and may not always align with the principles of green chemistry. rsc.orgmdpi.com Future research will likely focus on developing more sustainable and efficient pathways for the synthesis of Triethanolamine-d15 and its analogs.

One promising avenue is the use of catalytic hydrogen-deuterium (H-D) exchange reactions. mdpi.commit.edu These methods often utilize readily available and inexpensive deuterium (B1214612) sources like deuterium oxide (D₂O). Research into novel catalysts, such as transition metal complexes, could lead to highly selective and efficient deuteration of triethanolamine under mild reaction conditions, minimizing energy consumption and waste generation. mdpi.comnih.gov The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, could further enhance the efficiency and sustainability of Triethanolamine-d15 production. nih.gov

The principles of green chemistry that could guide this research include:

| Principle of Green Chemistry | Application in Triethanolamine-d15 Synthesis |

|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring bio-based routes to triethanolamine as a starting material for deuteration. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or solvent-free conditions for the deuteration process. |

| Design for Energy Efficiency | Developing synthetic methods that can be carried out at ambient temperature and pressure. |

By focusing on these green chemistry principles, future synthetic strategies will not only make Triethanolamine-d15 more accessible for research but also reduce the environmental impact of its production.

Advancements in Spectroscopic Techniques for Real-Time Mechanistic Investigations Utilizing Triethanolamine-d15

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics and mechanisms. nih.gov Triethanolamine-d15 can serve as a valuable probe in such studies, and future advancements in spectroscopic techniques will enhance its utility.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, allows for the direct monitoring of changes in molecular vibrations during a reaction, providing insights into the formation and consumption of reactants, intermediates, and products. mt.comnih.govrsc.orgresearchgate.net By using Triethanolamine-d15, researchers can distinguish the vibrational modes of the deuterated compound from its non-deuterated counterparts, enabling more precise tracking of its role in a reaction. rsc.orgresearchgate.net

Similarly, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as two-dimensional (2D) NMR and hyperpolarized NMR, offer powerful tools for real-time analysis. nih.govnih.gov Hyperpolarized NMR, for instance, can dramatically increase the sensitivity of detection, allowing for the observation of low-concentration intermediates in rapid reactions involving Triethanolamine-d15. nih.gov The development of benchtop NMR spectrometers also makes real-time reaction monitoring more accessible. researchgate.net

Advanced mass spectrometry techniques, such as droplet fusion mass spectrometry, can provide kinetic data on very fast reactions occurring on microsecond timescales. nih.gov The distinct mass of Triethanolamine-d15 allows for its unambiguous detection and quantification in complex reaction mixtures.

Future research in this area will likely involve the integration of these advanced spectroscopic techniques with automated reaction platforms, enabling high-throughput screening and optimization of chemical processes where Triethanolamine-d15 is a key component.

Expanded Application of Triethanolamine-d15 in Complex Biological and Biochemical Reaction Systems for Isotopic Tracing

Isotope tracing is a powerful technique for elucidating metabolic pathways and understanding the fate of molecules in biological systems. leeds.ac.uk While the metabolic fate of triethanolamine has been studied, the use of Triethanolamine-d15 as a tracer in complex biological and biochemical reaction systems remains a promising area for future research. nih.gov

In metabolic studies, Triethanolamine-d15 can be introduced into a biological system, and its journey through various metabolic pathways can be tracked using techniques like mass spectrometry and NMR. leeds.ac.uk This can provide valuable information on how triethanolamine is absorbed, distributed, metabolized, and excreted. nih.gov The stability of the deuterium label ensures that it is not easily exchanged, providing a reliable tracer for metabolic processes.

Potential future applications of Triethanolamine-d15 as an isotopic tracer include:

| Research Area | Potential Application of Triethanolamine-d15 |

|---|---|

| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs where triethanolamine is used as an excipient. |

| Toxicology | Investigating the potential for bioactivation of triethanolamine and the formation of toxic metabolites. nih.gov |